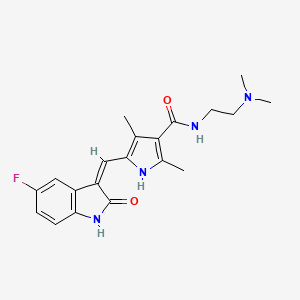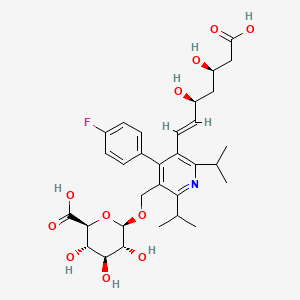
Desmethyl Cerivastatin-O-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of cerivastatin, a drug that was used to lower cholesterol levels. This compound is known for its role in the metabolism of cerivastatin and has a molecular formula of C31H40FNO11 and a molecular weight of 621.66 .
作用机制
Target of Action
Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of Cerivastatin . Cerivastatin’s primary target is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of sterols, including cholesterol .
Mode of Action
This compound, like Cerivastatin, is likely to act as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This results in a decrease in cholesterol in hepatic cells, leading to the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, reducing the synthesis of cholesterol and other sterols . This leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on the cell surface . These receptors bind to LDL in the bloodstream and internalize it, reducing circulating LDL cholesterol levels .
Pharmacokinetics
This suggests that a significant proportion of the drug is absorbed into the bloodstream after oral administration .
Result of Action
The primary result of this compound’s action is a reduction in both intracellular and circulating levels of LDL cholesterol . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular events .
生化分析
Molecular Mechanism
Desmethyl cerivastatin O-b-D-glucuronide is a metabolite of cerivastatin, which competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, Desmethyl cerivastatin O-b-D-glucuronide contributes to a decrease in cholesterol in hepatic cells .
Metabolic Pathways
Desmethyl cerivastatin O-b-D-glucuronide is involved in the metabolic pathway of cerivastatin, which is metabolized by two main oxidative biotransformation reactions
准备方法
The synthesis of desmethyl cerivastatin O-b-D-glucuronide involves the glucuronidation of desmethyl cerivastatin. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the desmethyl cerivastatin molecule . Industrial production methods for this compound are not widely documented, but they likely involve similar enzymatic processes under controlled conditions to ensure high yield and purity.
化学反应分析
Desmethyl Cerivastatin-O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Desmethyl Cerivastatin-O-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of drug metabolism and pharmacokinetics.
Biology: Researchers use it to understand the metabolic pathways of cerivastatin and its effects on cellular processes.
Medicine: It helps in the study of cholesterol-lowering mechanisms and the development of new lipid-lowering therapies.
相似化合物的比较
Desmethyl Cerivastatin-O-beta-D-glucuronide is unique in its specific role as a metabolite of cerivastatin. Similar compounds include other statin metabolites such as:
Desmethyl atorvastatin: A metabolite of atorvastatin, another cholesterol-lowering drug.
Desmethyl simvastatin: A metabolite of simvastatin, used for similar purposes.
Desmethyl rosuvastatin: A metabolite of rosuvastatin, also used to lower cholesterol levels.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMUKCNIVAOAKJ-YKYYUPDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40FNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
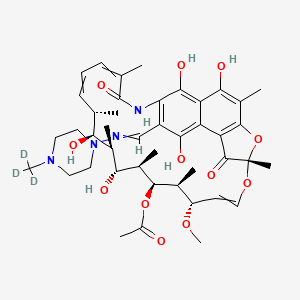
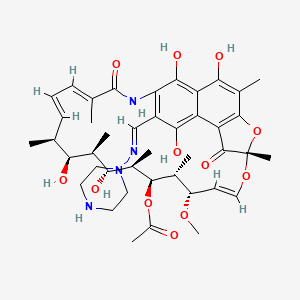

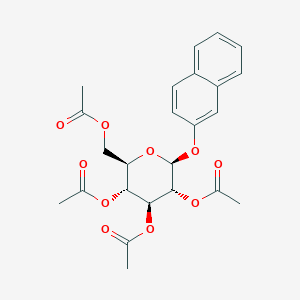

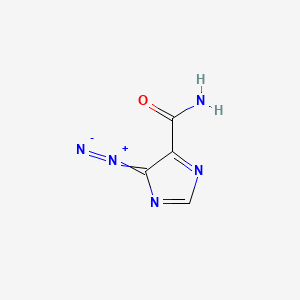
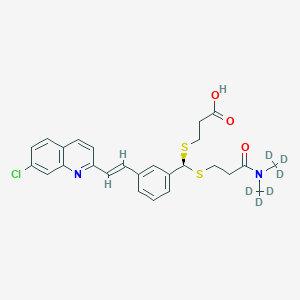
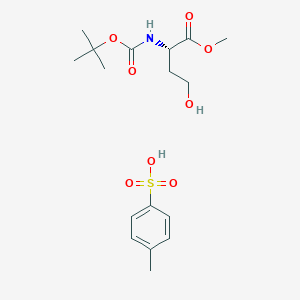

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

